molecular formula C18H14N4O3S B5158704 N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No. B5158704
M. Wt: 366.4 g/mol
InChI Key: RDJMSMRFPPFGAT-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, also known as CPOT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPOT is a thioacetamide derivative with an oxadiazole ring system, which makes it a promising candidate for drug development and other scientific research purposes.

Mechanism of Action

The exact mechanism of action of N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antibacterial activity against several strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide in lab experiments is its versatility. It has been shown to have a wide range of potential applications in various fields, making it a valuable tool for scientific research. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research involving N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. One area of interest is its potential use in drug development, particularly for the treatment of inflammatory diseases and cancer. This compound's potential use as an electrochemical sensor and fluorescent probe also warrants further investigation. Additionally, more research is needed to fully understand this compound's mechanism of action and potential side effects in order to determine its safety and efficacy for use in humans.

Synthesis Methods

N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide can be synthesized through a multi-step process involving the reaction of 2-cyanophenyl isothiocyanate with 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The resulting intermediate is then treated with acetic anhydride to obtain the final product, this compound.

Scientific Research Applications

N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been studied extensively for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. This compound has also been studied for its potential use in electrochemical sensors and as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

N-(2-cyanophenyl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c19-10-13-6-4-5-9-15(13)20-16(23)12-26-18-22-21-17(25-18)11-24-14-7-2-1-3-8-14/h1-9H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJMSMRFPPFGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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